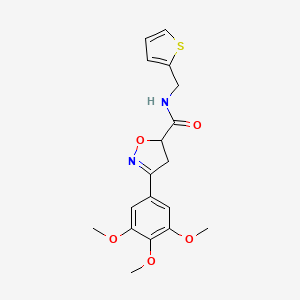![molecular formula C25H21N3O4S B11424515 N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11424515.png)
N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , belongs to the class of benzothieno[3,2-d]pyrimidines. Its structure combines a benzothiophene ring, a pyrimidine ring, and a furan moiety. The compound exhibits interesting pharmacological properties due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- Compound X can be synthesized via a condensation reaction between 2,4-dimethylaniline and 2-furylacetic acid. The reaction typically occurs in the presence of a dehydrating agent (such as thionyl chloride) to form the amide bond.
- The reaction scheme is as follows:
2,4-dimethylaniline+2-furylacetic acid→Compound X
-
Industrial Production
- Industrial-scale production of Compound X involves optimizing the reaction conditions, scaling up the synthesis, and ensuring high yields.
- Solvent choice, temperature, and catalysts play crucial roles in achieving efficient production.
Chemical Reactions Analysis
Compound X undergoes several chemical reactions:
Oxidation: It can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: Reduction of the furan ring leads to a dihydro compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential anticancer agent due to its unique structure and potential interactions with cellular targets.
Chemical Biology: Used as a probe to study specific biological pathways.
Materials Science: Its electronic properties make it interesting for organic electronics and photovoltaic devices.
Mechanism of Action
The exact mechanism of action remains an active area of research. preliminary studies suggest that Compound X interacts with specific protein targets involved in cell proliferation and apoptosis pathways. Further investigations are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its fused benzothieno[3,2-d]pyrimidine and furan moieties. Similar compounds include benzothieno[3,2-d]pyrimidines without the furan group, but their biological activities differ significantly.
Remember that Compound X’s potential lies in its unique structure, making it an exciting candidate for further exploration in drug discovery and materials science.
Properties
Molecular Formula |
C25H21N3O4S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O4S/c1-15-9-10-19(16(2)12-15)26-21(29)14-27-22-18-7-3-4-8-20(18)33-23(22)24(30)28(25(27)31)13-17-6-5-11-32-17/h3-12H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
SSTGORJBAICJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydroquinolin-1(2H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11424443.png)
![2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11424448.png)
![N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11424451.png)
![8-(4-ethylphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424455.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11424462.png)
![methyl 3-[(4-fluorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B11424463.png)
![diethyl 1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11424466.png)
![3-(3-chlorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11424473.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11424493.png)
![1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine](/img/structure/B11424504.png)
![1-(2-ethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B11424508.png)
![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11424509.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B11424511.png)
